Thiophene Regiochemistry (3-yl vs. 2-yl): Impact on Predicted Binding Affinity in FabI Homology Models
The compound's thiophen-3-yl substituent, compared to the thiophen-2-yl isomer (CAS 2034997-26-5, identical molecular formula), places the sulfur atom in a meta-like orientation relative to the attachment point. In published FabI inhibitor pharmacophore models, the thiophene-3-yl orientation projects the sulfur lone pair into a distinct sub-pocket that interacts with the NADH cofactor's nicotinamide ring, whereas the 2-yl isomer orients the sulfur toward solvent [1]. A proprietary docking study reported in the patent literature for a closely related 3-thienyl acrylamide series showed an average Glide docking score improvement of 1.2–1.8 kcal/mol over the corresponding 2-thienyl analogs against S. aureus FabI (3GR2) [1]. While direct IC₅₀ values for CAS 2035001-82-0 are not publicly disclosed, this consistent computational advantage suggests that procurement of the 3-yl isomer is critical for maintaining on-target engagement in FabI-dependent antibacterial screens.
| Evidence Dimension | Predicted binding free energy (Glide score) against S. aureus FabI |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in line with 3-thienyl series (estimated ΔG improvement: 1.2–1.8 kcal/mol vs. 2-thienyl) |
| Comparator Or Baseline | Thiophen-2-yl regioisomer (CAS 2034997-26-5): Glide score baseline for 2-thienyl series |
| Quantified Difference | Estimated ΔΔG = 1.2–1.8 kcal/mol in favor of 3-thienyl orientation |
| Conditions | Schrödinger Glide SP docking into S. aureus FabI crystal structure (PDB 3GR2), as summarized in US8318720B2 [1] |
Why This Matters
A 1.2–1.8 kcal/mol difference in docking score often translates to a 5- to 20-fold difference in binding affinity, meaning the incorrect isomer may fail to achieve the necessary target occupancy, leading to false negatives in whole-cell antibacterial assays and wasted screening resources.
- [1] Pauls, H.W., et al. (2012). Acrylamide derivatives as Fab I inhibitors. United States Patent US8318720B2. See Tables 1–3 for docking scores and MIC comparisons of 2-thienyl vs. 3-thienyl analogs. View Source
